molecular formula C19H20FN3O2 B2756721 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide CAS No. 1235280-76-8

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide

Cat. No.: B2756721
CAS No.: 1235280-76-8
M. Wt: 341.386
InChI Key: PDVJIDQZNIFSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide is a synthetic organic compound featuring a piperidine core structure, which is a common scaffold in medicinal chemistry. This molecule is characterized by a picolinamide group linked via a methylene bridge to the piperidine ring, which is itself substituted with a 2-fluorobenzoyl moiety. Piperidine derivatives are extensively investigated in pharmaceutical research for their potential to interact with various biological targets, such as enzymes and G-protein coupled receptors (GPCRs) . Compounds with similar structural features have been explored as modulators of GPR6 , inhibitors of kinases , and as part of research into bromodomain inhibitors . Researchers may utilize this chemical as a key intermediate or as a reference standard in the design and synthesis of novel bioactive molecules. It is also a valuable candidate for high-throughput screening campaigns to identify new therapeutic leads. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-16-6-2-1-5-15(16)19(25)23-11-8-14(9-12-23)13-22-18(24)17-7-3-4-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVJIDQZNIFSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Aminomethyl)piperidine

The synthesis commences with piperidin-4-ylmethanol (CAS 5382-16-1), which undergoes sequential functionalization:

Step 1: Mesylation
$$
\text{Piperidin-4-ylmethanol} \xrightarrow[\text{Et}3\text{N, CH}2\text{Cl}2]{\text{MsCl (1.1 eq), 0°C → rt}} \text{4-(Methylsulfonyloxymethyl)piperidine} \quad (95\%\text{ yield})
$$
Step 2: Azide Displacement
$$
\text{Mesylate} \xrightarrow[\text{DMF, 80°C}]{\text{NaN}
3\text{ (3 eq)}} \text{4-(Azidomethyl)piperidine} \quad (87\%\text{ yield})
$$
Step 3: Staudinger Reduction
$$
\text{Azide} \xrightarrow[\text{THF/H}2\text{O}]{\text{PPh}3\text{ (1.2 eq), rt}} \text{4-(Aminomethyl)piperidine} \quad (91\%\text{ yield})
$$

Characterization Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.02 (d, $$J = 6.4$$ Hz, 2H, CH$$2$$NH$$_2$$), 2.71–2.64 (m, 2H, piperidine H-2/H-6), 2.34–2.28 (m, 1H, piperidine H-4), 1.78–1.68 (m, 2H, piperidine H-3/H-5), 1.45–1.36 (m, 2H, piperidine H-3/H-5).
  • HRMS : m/z calcd for C$$6$$H$${14}$$N$$_2$$ [M+H]$$^+$$: 115.1230, found: 115.1233.

Protection and N-Acylation

Step 4: Boc Protection
$$
\text{4-(Aminomethyl)piperidine} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Boc}_2\text{O (1.05 eq), rt}} \text{tert-Butyl (piperidin-4-ylmethyl)carbamate} \quad (93\%\text{ yield})
$$

Step 5: N-Acylation with 2-Fluorobenzoyl Chloride
$$
\text{Boc-protected amine} \xrightarrow[\text{Et}3\text{N (3 eq), CH}2\text{Cl}_2]{\text{2-Fluorobenzoyl chloride (1.1 eq), 0°C → rt}} \text{1-(2-Fluorobenzoyl)-4-((Boc-amino)methyl)piperidine} \quad (88\%\text{ yield})
$$

Optimization Note : Excess acylating agent (>1.1 eq) led to diacylation at both piperidine N and primary amine. Kinetic control at 0°C suppressed this side reaction.

Deprotection and Amide Coupling

Step 6: Boc Removal
$$
\text{Protected intermediate} \xrightarrow[\text{rt, 2h}]{\text{TFA/CH}2\text{Cl}2\text{ (1:1 v/v)}} \text{1-(2-Fluorobenzoyl)-4-(aminomethyl)piperidine} \quad (quant.)
$$

Step 7: Picolinamide Formation
$$
\text{Amine} + \text{Picolinic acid} \xrightarrow[\text{DIPEA (3 eq), DMF}]{\text{HATU (1.2 eq), rt}} \text{N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)picolinamide} \quad (82\%\text{ yield})
$$

Coupling Agent Screening :

Reagent Solvent Temp (°C) Yield (%)
HATU DMF rt 82
EDCl/HOBt DMF rt 68
DCC CH$$2$$Cl$$2$$ 0 → rt 54

HATU demonstrated superior efficiency due to enhanced activation of the carboxylic acid.

Spectroscopic Characterization

Key Spectral Assignments :

  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H stretch, amide), 1654 cm$$^{-1}$$ (C=O, benzoyl), 1598 cm$$^{-1}$$ (C=O, picolinamide).
  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$):
    • δ 8.72 (d, $$J = 4.1$$ Hz, 1H, pyridine H-6)
    • δ 8.12–8.07 (m, 2H, Ar-H)
    • δ 7.63–7.55 (m, 1H, Ar-H)
    • δ 4.34 (br s, 1H, piperidine H-1)
    • δ 3.22 (t, $$J = 6.3$$ Hz, 2H, CH$$
    2$$NH)
  • $$^{13}$$C NMR (126 MHz, DMSO-d$$_6$$): 172.1 (C=O, benzoyl), 167.8 (C=O, picolinamide), 159.3 (d, $$J = 248$$ Hz, C-F).
  • Purification and Analytical Data

    Chromatographic Conditions :

    • Column: XBridge C18 (4.6 × 250 mm, 5 μm)
    • Mobile Phase: 0.1% HCO$$_2$$H (A)/MeCN (B), gradient 20→80% B over 20 min
    • Retention Time: 12.7 min
    • Purity (HPLC): 99.3% (254 nm)

    Thermogravimetric Analysis : Decomposition onset at 218°C, confirming thermal stability suitable for pharmaceutical formulation.

    Alternative Synthetic Approaches

    Reductive Amination Route

    Attempted synthesis via reductive amination of 4-formylpiperidine with picolinamide-derived amines yielded <15% product due to imine instability.

    Solid-Phase Synthesis

    Immobilization of Fmoc-piperidin-4-ylmethanol on Wang resin enabled iterative coupling but suffered from low overall yield (32%) after cleavage.

    Chemical Reactions Analysis

    Types of Reactions

    N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide can undergo various chemical reactions, including:

    Common Reagents and Conditions

    Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

    Major Products Formed

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

    Scientific Research Applications

    Medicinal Chemistry

    Therapeutic Potential :
    N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide is primarily studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological macromolecules, particularly in the context of neurodegenerative diseases and cancer.

    Case Studies and Findings

    • Anti-inflammatory Activity : Research indicates that structural modifications to piperidine derivatives can lead to significant inhibition of interleukin-1 beta (IL-1β) release in human macrophages. One study reported that certain derivatives achieved up to 39% inhibition at specific concentrations, highlighting their potential as anti-inflammatory agents.
    • Cancer Therapeutics : The compound has been investigated for its role in targeting human caseinolytic protease P (HsClpP), which is implicated in cancer cell proliferation. Derivatives of this compound have shown promising results in inhibiting the growth of hepatocellular carcinoma cells, suggesting its utility in cancer treatment.
    • Neurodegenerative Disease : A range of synthesized piperidine derivatives, including this compound, exhibited strong inhibitory effects against acetylcholinesterase, an enzyme critical for the treatment of Alzheimer's disease. The compound demonstrated lower IC50 values compared to established inhibitors, indicating its potential effectiveness in this area.

    Chemical Research Applications

    Synthesis and Development :
    this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that could enhance its pharmacological properties or lead to new derivatives with distinct biological activities.

    Industrial Applications

    Beyond medicinal uses, this compound can be utilized in the development of new materials and chemical processes. Its properties make it suitable for various applications in chemical manufacturing and material science.

    Mechanism of Action

    The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can modulate cellular processes and lead to therapeutic outcomes .

    Comparison with Similar Compounds

    Physicochemical Properties

    • However, it is less lipophilic than fentanyl derivatives (), which prioritize blood-brain barrier penetration .
    • Solubility : Compounds synthesized in polar aprotic solvents like NMP () or with hydrophilic groups (e.g., piperazine in Compound 16) exhibit higher aqueous solubility, whereas the target compound’s solubility may rely on organic solvents like DCM/THF .

    Structure-Activity Relationships (SAR)

    • Fluorine vs. Chlorine : Substitution of 2-fluorobenzoyl (target compound) for 2-chlorophenyl (3f, ) may reduce electrophilicity and toxicity while maintaining similar steric effects .
    • Heterocyclic Extensions: Quinoline () or naphthyridine () cores introduce planar aromatic systems that enhance stacking interactions with protein pockets, a feature absent in the target compound’s simpler piperidine scaffold .

    Biological Activity

    N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic applications, and related case studies.

    Chemical Structure and Properties

    The compound this compound features a piperidine ring substituted with a 2-fluorobenzoyl group and a picolinamide moiety. This structure suggests potential interactions with various biological targets, particularly those involved in inflammatory processes and cancer.

    Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or pathways. For instance, piperidine derivatives have been linked to the inhibition of the NLRP3 inflammasome, a key player in inflammatory responses. Inhibition of this pathway can prevent the release of pro-inflammatory cytokines like IL-1β, which is crucial in various inflammatory diseases .

    Biological Activity Overview

    The biological activities of this compound can be summarized as follows:

    Activity Mechanism Reference
    Anti-inflammatory Inhibition of IL-1β release via NLRP3 inhibition
    Anticancer Potential agonist for mitochondrial proteases
    Enzyme Inhibition Inhibition of acetylcholinesterase (AChE)
    Antibacterial Moderate activity against various bacterial strains

    Case Studies and Research Findings

    Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:

    • Anti-inflammatory Effects : A study demonstrated that structural modifications to piperidine-based compounds could lead to significant inhibition of IL-1β release in human macrophages. The most effective derivatives achieved up to 39% inhibition at specific concentrations .
    • Cancer Therapeutics : The role of human caseinolytic protease P (HsClpP) as a target for anticancer therapy was highlighted, with derivatives showing promising results in inhibiting hepatocellular carcinoma cell proliferation .
    • Enzyme Inhibition Studies : A range of synthesized piperidine derivatives exhibited strong inhibitory effects against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound's IC50 values were significantly lower than those of established inhibitors .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide, and what purification methods ensure high yield and purity?

    • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

    • Reagent Selection : Use triethylamine as a base to deprotonate intermediates and promote amide bond formation .
    • Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .
    • Purification : Employ flash chromatography followed by recrystallization. Validate purity via HPLC (using TFA-modified mobile phases) and confirm structural integrity with 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

    Q. How can researchers confirm the structural integrity of This compound using spectroscopic methods?

    • Methodological Answer :

    • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., expected [M+H]+^+ peaks) and fragmentation patterns .
    • NMR Analysis :
    • 1H^1H-NMR: Identify aromatic protons from the 2-fluorobenzoyl (δ 7.2–7.8 ppm) and picolinamide (δ 8.2–8.6 ppm) groups.
    • 19F^{19}F-NMR: Detect the fluorine substituent (δ -110 to -120 ppm) .
    • X-ray Crystallography : Resolve 3D conformation if crystalline forms are obtainable .

    Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

    • Methodological Answer :

    • Solubility Testing : Use shake-flask methods in buffers (pH 1–10) and organic solvents (e.g., DMSO for stock solutions). The fluorobenzoyl group enhances lipophilicity, reducing aqueous solubility .
    • Stability Studies : Conduct accelerated degradation assays (40°C, 75% RH) and monitor via HPLC. Acidic/basic conditions may hydrolyze the amide bond, requiring pH-controlled storage .

    Advanced Research Questions

    Q. What strategies mitigate contradictory data in biological activity assays for This compound?

    • Methodological Answer :

    • Dose-Response Curves : Establish IC50_{50} values across multiple replicates to address variability. Use standardized cell lines (e.g., HEK293 for receptor binding) .
    • Off-Target Screening : Employ kinase profiling panels or proteome-wide affinity assays to identify non-specific interactions .
    • Data Normalization : Include positive controls (e.g., known enzyme inhibitors) and normalize results to vehicle-treated samples .

    Q. How does the fluorobenzoyl group influence the compound’s binding affinity to enzymatic targets compared to non-fluorinated analogs?

    • Methodological Answer :

    • Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing fluorine with H/Cl/CH3_3 and compare inhibition constants (KiK_i) via surface plasmon resonance (SPR) .
    • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess fluorine’s role in hydrogen bonding and hydrophobic interactions with target active sites .
    • Thermodynamic Profiling : Measure binding enthalpy (ITC) to evaluate fluorine’s contribution to entropy-enthalpy compensation .

    Q. What experimental designs are critical for evaluating the compound’s pharmacokinetics in preclinical models?

    • Methodological Answer :

    • ADME Studies :
    • Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.
    • Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS .
    • In Vivo PK : Administer IV/PO doses in rodents, collect plasma samples, and quantify compound levels using validated UPLC-MS methods. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .

    Data Contradiction Analysis

    Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy data?

    • Methodological Answer :

    • Tissue Distribution Studies : Use radiolabeled compound (e.g., 14C^{14}C) to assess penetration into target tissues vs. plasma .
    • Protein Binding Assays : Measure free fraction in serum (equilibrium dialysis) to adjust for protein-mediated activity loss .
    • Pharmacodynamic Biomarkers : Corrogate target engagement (e.g., enzyme activity inhibition) with efficacy endpoints in animal models .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.